molecular formula C16H14Cl2FNOS B4686169 N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide

Cat. No.: B4686169
M. Wt: 358.3 g/mol
InChI Key: ZZZBEWJCIDMDMP-UHFFFAOYSA-N
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Description

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 4-fluoro group and a 2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl side chain, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the 2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with an appropriate thiol under basic conditions to form the thioether linkage.

    Coupling with 4-fluorobenzoyl chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-(methylamino)acetamide
  • {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol

Uniqueness

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNOS/c17-14-2-1-3-15(18)13(14)10-22-9-8-20-16(21)11-4-6-12(19)7-5-11/h1-7H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZBEWJCIDMDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Reactant of Route 3
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N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Reactant of Route 5
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N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide

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